2-(3-Oxazolidinyl)ethyl methacrylate
Overview
Description
2-(3-Oxazolidinyl)ethyl methacrylate is an organic compound with the molecular formula C9H15NO3. It is a low-toxicity yellow liquid with a pungent odor. This compound is commonly used in the synthesis of polymers and resins, where it can undergo free radical polymerization reactions with other monomers to form polymers or copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Oxazolidinyl)ethyl methacrylate can be synthesized by oxidizing 3-oxazolidinone and then reacting it with methacrylic acid. The specific steps are as follows:
- Dissolve 3-oxazolidinone in a reaction solvent.
- Add an oxidizing agent, such as hydrogen peroxide or benzoyl peroxide.
- Conduct the oxidation reaction at an appropriate temperature.
- React the resulting 3-oxazolidinone with methacrylic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxazolidinyl)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers through free radical polymerization to form polymers or copolymers.
Hydrolysis: It can hydrolyze under acidic or basic conditions to form methacrylic acid and 3-oxazolidinone.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, benzoyl peroxide.
Polymerization Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Polymerization: Polymers or copolymers used in coatings, adhesives, plastics, and fibers.
Hydrolysis: Methacrylic acid and 3-oxazolidinone.
Scientific Research Applications
2-(3-Oxazolidinyl)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Synthesis: Used in the synthesis of polymers with specific properties, such as hydrolytic stability and thermal properties.
Biomedical Applications: Development of biocompatible block copolymers for medical use.
Catalytic Applications: Enzymatic synthesis of oxazolidinones, highlighting its versatility in catalytic and synthetic chemistry.
Advanced Material Design: Synthesis of functional polymers with specific properties for advanced material applications.
Mechanism of Action
The mechanism of action of 2-(3-Oxazolidinyl)ethyl methacrylate involves its ability to undergo polymerization and hydrolysis reactions. The molecular targets and pathways involved include:
Polymerization: The methacrylate group undergoes free radical polymerization, forming long polymer chains.
Comparison with Similar Compounds
2-(3-Oxazolidinyl)ethyl methacrylate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl methacrylate: Known for its hydrolytic stability and used in similar polymer synthesis applications.
2-Ethyl-2-oxazoline: Used in temperature-sensitive materials and has similar thermal properties.
Methacrylic acid: A common monomer used in polymer synthesis, but lacks the oxazolidinyl group, which imparts unique properties to this compound.
These comparisons highlight the unique properties of this compound, such as its ability to form biocompatible copolymers and its versatility in catalytic applications.
Properties
IUPAC Name |
2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-8(2)9(11)13-6-4-10-3-5-12-7-10/h1,3-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGERRMPOTZKDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52734-36-8 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(3-oxazolidinyl)ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52734-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2068478 | |
Record name | 2-(3-Oxazolidinyl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(3-oxazolidinyl)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
46235-93-2 | |
Record name | 2-(3-Oxazolidinyl)ethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46235-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Oxazolidinyl)ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046235932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(3-oxazolidinyl)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(3-Oxazolidinyl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-oxazolidinyl)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-OXAZOLIDINYL)ETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3L37MQ2NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.